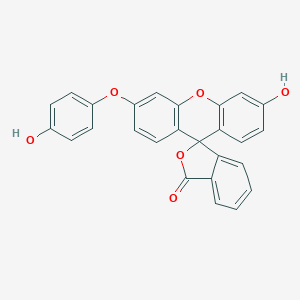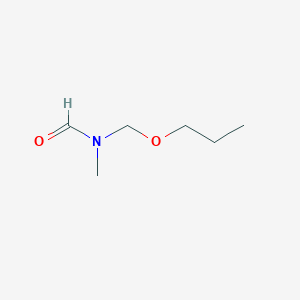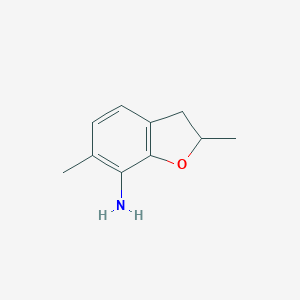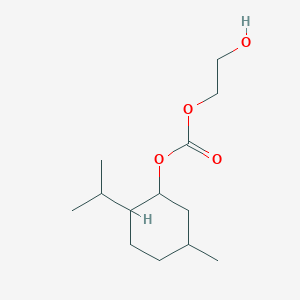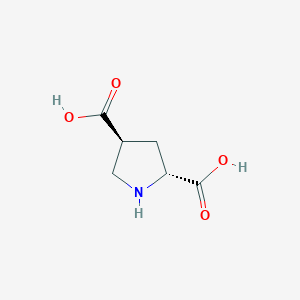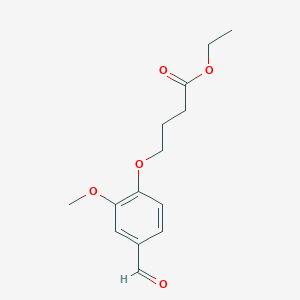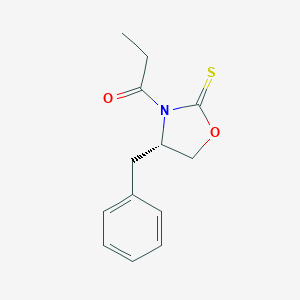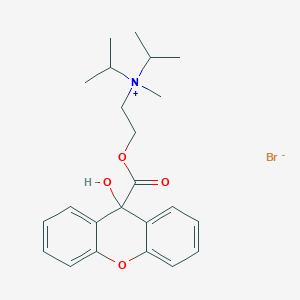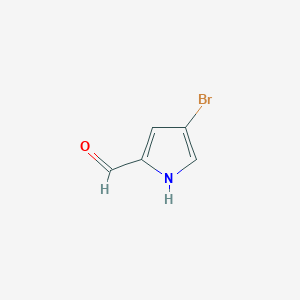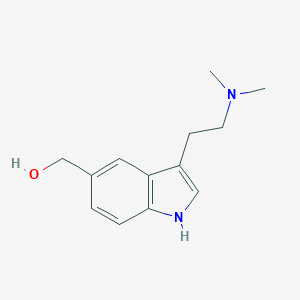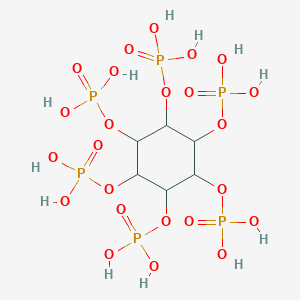
植酸
概述
描述
Phytic acid, also known as myo-inositol hexaphosphoric acid, is a natural plant antioxidant. It is abundantly found in edible legumes, cereals, oilseeds, pollens, and nuts . It is also the primary way phosphorus is stored in many plants, including beans, seeds, and nuts .
Synthesis Analysis
Phytic acid is considered one of the most abundant storage forms of phosphorous in plant seed tissues. It accumulates throughout seed development until maturity and accounts for 60–70% of the total phosphorus in legume seed . The synthesis of phytic acid can be broadly divided into two major steps: synthesis of main substrates and their conversion into phytic acid via sequential phosphorylation .Molecular Structure Analysis
Phytate (InsP6) represents a deprotonated (salt) form of dodecaprotic phytic acid. Chemically, it is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol .Chemical Reactions Analysis
Phytic acid has a high affinity to chelate with such minerals as iron, copper, zinc, and calcium, which hinders its absorption in the gastrointestinal tract . In the presence of phytic acid, iron (III) is converted to the more stable phytate complex .Physical And Chemical Properties Analysis
Phytic acid is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol which is the most abundant of nine possible isomers of inositol (Ins) .科学研究应用
土壤和植物生长中的植酸
植酸在土壤和植物生长中起着重要作用。Unno & Shinano (2012)的一项研究表明,植酸是土壤中有机磷的主要形式。他们的研究强调,某些土壤微生物可以利用植酸促进植物生长,增进了对根际代谢过程的理解。
阻燃应用
发现植酸作为一种基于生物的磷阻燃剂非常有效。程等人(2016年)研究了其在聚乳酸非织造布中的应用,证明植酸改善了阻燃性能Cheng, Guan, Tang, & Liu (2016)。周等人(2017年)的另一项研究利用植酸制备了用于油水分离的超疏水织物,展示了其在环境应用中的多功能性Zhou, Chen, Yang, Hou, Zeng, Zheng, & Cheng (2017)。
聚烯烃中的抗氧化剂
在聚合物领域,植酸被探索作为一种天然抗氧化剂。Diouf-Lewis、Commereuc和Verney(2017年)报告了其在聚烯烃中作为基于生物的稳定剂的应用,表明其有望取代合成稳定剂,促进更环保的聚合物技术Diouf-Lewis, Commereuc, & Verney (2017)。
增强微量营养素生物利用率
Gupta、Gangoliya和Singh(2015年)讨论了减少谷物中植酸含量以增强微量营养素生物利用率,解决微量营养素缺乏的问题Gupta, Gangoliya, & Singh (2015)。此外,Feizollahi等人(2021年)回顾了植酸的有益和抗营养特性,包括其在食品质量应用中的用途Feizollahi, Mirmahdi, Zoghi, Zijlstra, Roopesh, & Vasanthan (2021)。
乳酸菌和植酸酶的生产
Sharma等人(2020年)的研究突出了乳酸菌在生产植酸酶中的作用,可以增强富含植酸食物中营养素的生物利用率Sharma, Angural, Rana, Puri, Kondepudi, & Gupta (2020)。
对酒精发酵的影响
Mikulski、Kłosowski和Rolbiecka(2015年)研究了植酸对改善酒精发酵过程中技术指标的影响,显示其在优化发酵产量方面的潜力Mikulski, Kłosowski, & Rolbiecka (2015)。
对胰岛素敏感性和糖尿病的影响
Kim、Han和Kim(2014年)研究了植酸对胰岛素敏感性的影响,暗示其通过改善脂肪细胞中葡萄糖摄取和减少脂解的作用,在管理糖尿病中可能发挥作用Kim, Han, & Kim (2014)。
多种生物活性
欢路(2013年)回顾了植酸的各种生物活性,包括其抗氧化、抗肿瘤和预防心血管疾病的特性Huan-lu (2013)。
牙科中的植酸
Nassar等人(2021年)探讨了植酸作为牙科中抗菌剂的应用,特别是在根管治疗中,展示了其对一系列微生物种类的有效性Nassar, Nassar, Vianna, Naidoo, Alqutami, Kaklamanos, Senok, & Williams (2021)。
植酸的测量方法
McKie和McCleary(2016年)开发了一种测量食品和饲料中总磷和植酸含量的新方法,为该领域的分析技术做出了贡献McKie & McCleary (2016)。
安全和危害
Contact with phytic acid can cause burns; ingestion or inhalation can cause internal damage . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
There is a need to reduce phytic acid content for the development of low phytic acid (lpa) crops, by applying genetic modification techniques, to achieve quality-rich food security across the globe . The potential use of phytic acid has recently been revisited through several publications that provided deeper understanding into its mechanisms of action in the aforementioned applications .
属性
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
| Record name | Phytic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phytic acid | |
CAS RN |
83-86-3 | |
| Record name | Phytic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fytic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FYTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


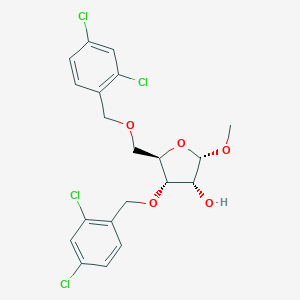
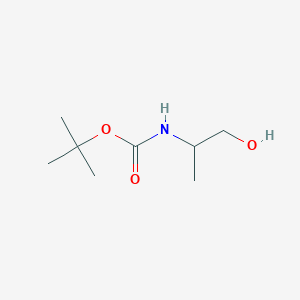
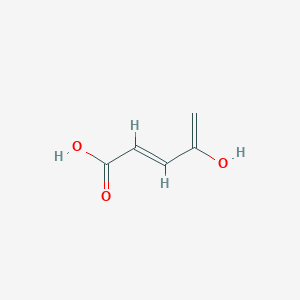
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
